![molecular formula C16H17NO3 B382068 N-(4-ethoxyphenyl)-2-methoxybenzamide CAS No. 306279-64-1](/img/structure/B382068.png)
N-(4-ethoxyphenyl)-2-methoxybenzamide
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Overview
Description
N-(4-ethoxyphenyl)-2-methoxybenzamide, also known as EPM-01, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. EPM-01 belongs to the class of benzamide derivatives, which have been shown to exhibit a range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-2-methoxybenzamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, N-(4-ethoxyphenyl)-2-methoxybenzamide has been reported to possess anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit anti-viral activity by inhibiting the replication of herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-ethoxyphenyl)-2-methoxybenzamide in laboratory experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing adverse effects. However, one of the limitations of using N-(4-ethoxyphenyl)-2-methoxybenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2-methoxybenzamide. One area of interest is its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its anti-tumor activity, which may have implications for the development of new cancer therapies. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-2-methoxybenzamide and to optimize its pharmacological properties.
Synthesis Methods
N-(4-ethoxyphenyl)-2-methoxybenzamide can be synthesized using a multistep process starting from 2-methoxybenzoic acid and 4-nitroaniline. The first step involves the formation of 4-nitro-2-methoxybenzoic acid, which is then reduced to 4-amino-2-methoxybenzoic acid. The final step involves the reaction of 4-amino-2-methoxybenzoic acid with ethyl 4-bromobenzoate to form N-(4-ethoxyphenyl)-2-methoxybenzamide.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the most significant areas of interest is its anti-inflammatory activity. N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-13-10-8-12(9-11-13)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBHVPWWYDUPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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